molecular formula C4H4O4 B8767822 3,4-Dihydroxyfuran-2(5H)-one CAS No. 10216-17-8

3,4-Dihydroxyfuran-2(5H)-one

Cat. No.: B8767822
CAS No.: 10216-17-8
M. Wt: 116.07 g/mol
InChI Key: QGLKIVPNOUPWOW-UHFFFAOYSA-N
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Description

3,4-Dihydroxyfuran-2(5H)-one, commonly known as ascorbic acid or Vitamin C, is a water-soluble organic compound with the IUPAC name (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one . It is a potent antioxidant and cofactor in hydroxylation reactions, critical for collagen synthesis, immune function, and iron absorption . The biologically active form is the L-(+)-enantiomer, which contains two chiral centers (C5 and C4) . Its oxidation-prone nature (pKa = 4.70) makes it sensitive to heat, light, and alkaline conditions .

Q & A

Basic Questions

Q. What is the IUPAC nomenclature and stereochemical configuration of 3,4-Dihydroxyfuran-2(5H)-one in the context of ascorbic acid?

The systematic IUPAC name for the L-enantiomer of ascorbic acid is (5R)-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one , reflecting its stereochemistry at C5 (R-configuration) and C1 (S-configuration) . This naming convention differentiates it from stereoisomers like erythorbic acid (D-enantiomer), which has distinct biological activity . For structural validation, X-ray crystallography (e.g., CCDC 1828960 in ) and NMR spectroscopy (e.g., enantiomeric excess determination in ) are critical tools.

Q. What are the recommended laboratory synthesis routes for this compound derivatives?

Common synthetic approaches include:

  • Lactonization of sugar precursors : For example, oxidation and cyclization of L-sorbose to yield ascorbic acid .
  • Coordination chemistry : Organotin(IV) complexes can be synthesized by reacting dihydroxyfuranone derivatives with dibutylstannane dihalides, as demonstrated in antimicrobial studies .
  • Stereoselective synthesis : Chiral catalysts or enzymatic methods ensure enantiomeric purity, critical for biological applications .

Q. How can researchers quantify this compound in pharmaceutical formulations?

Two validated methods are:

Method Principle Reference
Cerimetric titration Oxidation with Ce(IV) in acidic media
DCPIP redox assay Reduction of 2,6-dichlorophenolindophenol dye
High-performance liquid chromatography (HPLC) with UV detection is preferred for complex matrices due to higher specificity .

Advanced Research Questions

Q. How do pH and metal coordination influence the stability of this compound in physiological systems?

Under physiological conditions (pH ~7.4), ascorbic acid (pKa = 4.70) exists predominantly as its deprotonated form (ascorbate, ASC⁻), which enhances its antioxidant activity via electron donation . However, coordination with transition metals like Fe(III) increases stability compared to Fe(II), as shown in studies of Fe-DHLA complexes . Contradictions in stability constants may arise from competing ligands (e.g., sulfur-containing molecules) or pH-dependent redox shifts, requiring cyclic voltammetry or spectrophotometric titration for resolution .

Q. What experimental strategies resolve contradictions in the antioxidant vs. pro-oxidant behavior of this compound?

Ascorbic acid exhibits pro-oxidant activity in the presence of free Fe(III)/Cu(II) via Fenton-like reactions, generating hydroxyl radicals. To mitigate this:

  • Use chelating agents (e.g., EDTA) to sequester metals in in vitro assays .
  • Monitor reactive oxygen species (ROS) using fluorometric probes (e.g., DCFH-DA) under controlled O₂ tension .
  • Compare results across cell-free vs. cellular models to distinguish direct redox effects from metabolic interactions .

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of organotin(IV) complexes of this compound?

A robust protocol includes:

  • Synthesis and characterization : Confirm complex purity via elemental analysis, IR, and X-ray diffraction .
  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Mechanistic studies : Assess mRNA destabilization or membrane disruption via RT-qPCR or electron microscopy .

Q. Methodological Challenges and Solutions

Q. What advanced techniques are used to analyze the stereochemical purity of this compound derivatives?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • Optical rotation : Compare specific rotation values with literature (e.g., [α]D²⁵ = +23° for L-ascorbic acid) .
  • NMR with chiral shift reagents : Europium(III) complexes induce splitting of resonance peaks for enantiomeric discrimination .

Q. How do researchers address discrepancies in crystallographic data for hexasubstituted dihydrofuran derivatives?

Discrepancies in bond angles or packing motifs (e.g., C–H⋯H vs. Br⋯Br interactions in ) are resolved by:

  • High-resolution X-ray diffraction : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions and compare with computational models (e.g., DFT) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

Compound Name Structure Key Features Biological Activity Reference
L-Ascorbic Acid (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one Antioxidant, essential for collagen synthesis, redox cofactor Active
D-Ascorbic Acid (5S)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one Mirror-image stereochemistry at C4 and C5 No biological activity
Key Insight : Stereochemistry dictates biological function. The D-enantiomer lacks the reducing capacity of L-ascorbic acid due to improper spatial orientation of hydroxyl groups .

Derivatives with Protective Groups

Compound Name Substituents Stability & Solubility Application Reference
5,6-O-Isopropylidene-L-ascorbic acid (R)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyfuran-2(5H)-one Enhanced stability in acidic conditions Synthetic intermediate for drug design
3-Hydroxy-4-(prop-2-ynyloxy) derivative (R)-5-((S)-1,2-Dihydroxyethyl)-3-hydroxy-4-(prop-2-yn-1-yloxy)furan-2(5H)-one Increased lipophilicity Click chemistry applications
Key Insight : Protective groups (e.g., isopropylidene) improve stability but reduce antioxidant activity by blocking redox-active hydroxyl groups .

Halogenated Furanones

Compound Name Structure Key Features Biological Activity Reference
3,4-Dibromo-2(5H)-furanone (DF) Bromine substituents at C3 and C4 Lipophilic, biofilm inhibitor Quorum sensing inhibition in bacteria
Key Insight : Bromine atoms enhance hydrophobicity, enabling DF to disrupt bacterial membranes and quorum sensing pathways, unlike hydrophilic ascorbic acid .

Aromatic and Hybrid Derivatives

Compound Name Structure Key Features Biological Activity Reference
5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one Dihydroxyphenyl group at C5 Dual antioxidant and anti-inflammatory potential Under investigation
3,4-Diphenylfuran-2(5H)-one Phenyl substituents at C3 and C4 Hydrophobic, π-π stacking capability Material science applications
Key Insight : Aromatic substituents (e.g., phenyl or dihydroxyphenyl) introduce new electronic properties, expanding applications beyond redox chemistry .

Stability and Reactivity Comparison

Compound Oxidation Sensitivity Solubility in Water Thermal Stability Key Functional Groups
Ascorbic Acid High High Low 3,4-dihydroxy, enediol
5,6-O-Isopropylidene derivative Moderate Moderate High Protected diol, ether
DF (3,4-dibromo) Low Low High Bromine substituents
Diphenylfuranone Low Insoluble High Phenyl rings, ketone
Key Insight : Protective groups and halogenation reduce oxidation sensitivity but alter solubility and bioavailability .

Preparation Methods

Oxidation of Furfural Derivatives

The oxidation of furfural, a biomass-derived aldehyde, represents a sustainable route to 3,4-dihydroxyfuran-2(5H)-one. Manganese dioxide (MnO₂) in hydrochloric acid (HCl) mediates the conversion of furfural to 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate, which undergoes further oxidation to yield 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) . Subsequent hydrolysis of the chlorine substituents under basic conditions replaces halogens with hydroxyl groups, forming the target compound. This two-step process achieves yields of 59–67% for the chlorinated intermediate, though competing pathways may generate minor byproducts such as 3-chloro-5-hydroxy-2(5H)-furanone .

Reaction Conditions and Challenges

  • Step 1 : Furfural is treated with MnO₂ in HCl at 60–80°C for 6–8 hours.

  • Step 2 : Hydrolysis of MCA using aqueous sodium hydroxide (NaOH) at reflux temperatures.

  • Limitations : Requires precise control of pH and temperature to minimize side reactions.

Cyclization of Dihydroxycarboxylic Acids

Cyclization of γ-keto acids or esters provides a direct route to the furanone skeleton. For instance, (R)-5-[(S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one (ascorbic acid) is synthesized via acid-catalyzed cyclization of dihydroxycarboxylic acid precursors . While ascorbic acid’s preparation involves specific stereochemical control, analogous non-chiral pathways utilize citric acid or tartaric acid derivatives under dehydrating conditions.

Key Considerations

  • Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA).

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

  • Stereoselectivity : Chiral auxiliaries or enzymatic catalysis may improve enantiomeric excess.

Oxidative Chlorination Followed by Hydroxylation

Gaseous chlorine (Cl₂) enables oxidative chlorination of furfural in aqueous media, producing MCA in >60% yield . Subsequent hydroxylation via hydrolysis or catalytic hydrogenation replaces chlorine atoms with hydroxyl groups. This method’s scalability is advantageous for industrial applications, though chlorine handling necessitates stringent safety protocols.

Industrial Adaptation

  • Continuous Flow Systems : Enhance yield and reduce byproduct formation.

  • Catalysts : Transition metals (e.g., Fe³⁺) accelerate halogen displacement.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of prominent methods:

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Furfural OxidationFurfuralMnO₂, HCl59–67Sustainable, biomass-derivedByproduct formation
Dihalo HydrolysisMCANaOH/NH₄OH35–90High reactivityCompeting ring-opening
Acid-Catalyzed CyclizationDihydroxy acidsH₂SO₄, PTSA40–75Direct routeRequires chiral control
Oxidative ChlorinationFurfuralCl₂ gas>60ScalableHazardous reagent handling

Properties

CAS No.

10216-17-8

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C4H4O4/c5-2-1-8-4(7)3(2)6/h5-6H,1H2

InChI Key

QGLKIVPNOUPWOW-UHFFFAOYSA-N

SMILES

C1C(=C(C(=O)O1)O)O

Canonical SMILES

C1C(=C(C(=O)O1)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

DL-Serine
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DL-Serine
3,4-Dihydroxyfuran-2(5H)-one
DL-Serine
3,4-Dihydroxyfuran-2(5H)-one

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